2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine
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Overview
Description
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine is a chemical compound with the molecular formula C₆H₉F₂NO₂ and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a hexahydro-furo-morpholine structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine involves several steps, typically starting with the preparation of the furo-morpholine core. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine can be compared with other fluorinated morpholine derivatives, such as:
2,2-Difluoro-1,3-oxathiolane: Similar in structure but contains sulfur instead of nitrogen.
2,2-Difluoro-1,3-dioxolane: Contains an additional oxygen atom in the ring structure.
2,2-Difluoro-1,3-dioxane: Larger ring structure with two oxygen atoms.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of the morpholine ring and fluorine atoms.
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2,2-difluoro-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-9-4-1-10-2-5(4)11-6/h4-5,9H,1-3H2 |
InChI Key |
GTKHQBJYEVUULI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)OC(CN2)(F)F |
Origin of Product |
United States |
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